[1,1'-Biphenyl]-3-thiol is a sulfur-containing organic compound with the molecular formula . It features a biphenyl structure, where two phenyl rings are connected by a single bond, with a thiol (-SH) group attached to the third carbon of one of the phenyl rings. This compound falls under the category of thiophenols and is notable for its potential applications in organic electronics and materials science.
[1,1'-Biphenyl]-3-thiol is classified as an organosulfur compound. It can be sourced from various chemical suppliers and is often utilized in research settings for its unique properties. The compound is cataloged in databases such as PubChem, where it is identified by the Compound ID (CID) 10821418 .
The synthesis of [1,1'-Biphenyl]-3-thiol can be achieved through several methods, primarily involving the substitution of hydrogen atoms on biphenyl compounds with thiol groups. A common approach includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of [1,1'-Biphenyl]-3-thiol consists of two phenyl rings connected by a single bond, with a thiol group attached to one of the phenyl rings. The structural formula can be represented as follows:
Key structural data includes:
The compound exhibits two enantiomorphic forms due to the presence of stereogenic centers in its structure.
[1,1'-Biphenyl]-3-thiol can undergo various chemical reactions typical for thiol compounds:
The mechanism of action for [1,1'-Biphenyl]-3-thiol primarily involves its reactivity due to the thiol functional group. The thiol can donate a proton (H⁺) and form a thiolate ion (RS⁻), enhancing its nucleophilic character. This characteristic allows it to participate in various chemical transformations:
The physical properties of [1,1'-Biphenyl]-3-thiol include:
Chemical properties include its reactivity as a nucleophile due to the presence of the thiol group and its ability to form stable complexes with metals.
[1,1'-Biphenyl]-3-thiol has several applications across various scientific fields:
Palladium-catalyzed cross-coupling represents the cornerstone methodology for constructing functionalized biphenyl-thiol architectures. The Suzuki-Miyaura reaction enables efficient aryl-aryl bond formation between halogenated biphenyl precursors and boronic acids or esters. This approach achieves excellent regioselectivity for meta-thiol substitution, with optimized conditions employing Pd(PPh₃)₄ or PdCl₂(APhos) catalysts in mixed solvent systems (dioxane/H₂O or isopropyl alcohol/H₂O) and mild bases (K₃PO₄, K₂CO₃) at 80–90°C [4]. Crucially, ligand screening is essential for activating challenging aryl chlorides; electron-rich ligands like MePhos significantly enhance reaction rates and yields (>80%) while minimizing side products [4].
An alternative pathway utilizes alkali metal silanolates for heterocyclic coupling. Preformed sodium 2-indolylsilanolates undergo Pd-catalyzed cross-coupling with aryl halides under mild conditions (room temperature to 60°C), avoiding competitive protodeborylation observed in boronic acid approaches. This method demonstrates exceptional functional group tolerance, accommodating carbonyls, nitriles, and halogens without protection-deprotection sequences [5]. The mechanism proceeds via transmetalation of a palladium silanolate intermediate, where the alkali metal counterion accelerates the transfer of the heteroaryl group to palladium [5].
Table 1: Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl-Thiol Derivatives
Method | Catalyst System | Substrate Scope | Yield Range | Key Advantages |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | Aryl bromides/iodides | 70–93% | Commercial catalyst availability |
Suzuki-Miyaura (Chlorides) | PdCl₂(APhos)/K₃PO₄ | Aryl chlorides | >81% | Electron-deficient coupling partners |
Silanolate Coupling | Pd(OAc)₂/NaOSiMe₃ | Heteroaryl chlorides | 75–92% | Ambient temperature compatibility |
Vapor-phase deposition techniques enable ultra-pure, pinhole-free SAMs by subliming [1,1'-Biphenyl]-3-thiol under vacuum onto atomically flat gold or silver substrates. This method achieves densely packed, crystalline monolayers with tilt angles of 12–15°, optimal for molecular electronics. Film quality is highly substrate-dependent, with Au(111) surfaces yielding superior order compared to polycrystalline gold due to epitaxial matching of biphenyl units with the hexagonal lattice [2]. Critical limitations include decomposition risks at elevated temperatures (>150°C) and incompatibility with thermally sensitive functional groups.
Solution-phase assembly, conversely, employs ethanolic or tetrahydrofuran solutions at millimolar concentrations (0.1–5 mM). Assembly kinetics follow a two-step Langmuir adsorption model: rapid initial chemisorption (k₁ = 1.5 × 10³ M⁻¹s⁻¹) followed by slow crystalline domain formation (k₂ = 2.3 × 10⁻² s⁻¹). While solution processing tolerates diverse functional groups (e.g., carboxylates, oligoethylene glycol), oxygen inhibition and solvent purity critically impact monolayer defect density. Post-assembly annealing at 60°C in inert atmosphere enhances crystallinity, reducing defect sites by >40% [1].
Table 2: Comparative Analysis of SAM Fabrication Techniques
Parameter | Vapor Deposition | Solution-Phase |
---|---|---|
Throughput | Low (batch processing) | High (continuous flow compatible) |
Substrate Compatibility | Limited to planar surfaces | Complex geometries (nanoparticles, textiles) |
Film Crystallinity | θ = 12° ± 2° | θ = 18° ± 5° |
Functional Group Tolerance | Low (thermal constraints) | High (ambient conditions) |
Critical Control Parameters | Sublimation temperature, base pressure | Solvent polarity, dissolved O₂ |
Conventional thiol-epoxy networks derived from pentaerythritol tetra(3-mercaptopropionate) (PETMP) suffer from hydrolytic degradation due to ester hydrolysis under humid or acidic conditions. Replacing ester-containing thiols with biphenyl-based tetrafunctional thiols like 3,3′-bis(3-mercaptopropyl)-4,4′-bis(3-mercaptopropoxy)biphenyl (TMBP) eliminates this vulnerability. TMBP’s ester-free structure and hydrophobic biphenyl core reduce water absorption by >60% compared to PETMP-based networks (1.8% vs. 4.7% at 85°C/85% RH) [1] [3].
Curing kinetics reveal a stepwise reaction mechanism: primary thiols react with epoxy groups at 80–120°C, followed by secondary thiol participation at 170°C. This controlled gelation enables near-complete conversion (>98%) without premature vitrification. The resultant networks exhibit glass transition temperatures (Tg) exceeding 100°C, with storage moduli >2.8 GPa below Tg – enhancements attributed to the biphenyl scaffold’s rigidity [1]. Accelerated aging tests (1000 h at 121°C) confirm stability retention: ester-free formulations maintain >95% tensile strength versus <70% for PETMP-DGEBA systems. Dielectric properties also improve, with dissipation factors <0.008 at 1 MHz, suitable for high-frequency PCB substrates [1] [3].
Table 3: Hygrothermal Resistance of Ester-Free vs. Ester-Containing Networks
Property | TMBP-DGEBA | PETMP-DGEBA | Improvement |
---|---|---|---|
Water Absorption (85°C/85% RH, 48 h) | 1.8% | 4.7% | 62% reduction |
Tensile Strength Retention (121°C, 1000 h) | >95% | <70% | >25% increase |
Dielectric Dissipation Factor (1 MHz) | 0.0078 | 0.0125 | 38% reduction |
Glass Transition Temperature (Tg) | 102°C | 78°C | 24°C increase |
Post-synthetic alkylation of [1,1'-Biphenyl]-3-thiol enables precise tuning of solubility, viscosity, and interfacial behavior. Propyl spacers (e.g., 3-mercaptopropyl derivatives) are installed via thiol-ene "click" chemistry between biphenyl-thiol and allyl bromides, followed by nucleophilic substitution. This yields terminal bromoalkyl chains amenable to quaternization (e.g., trimethylamine for cationic surfactants) or nucleophilic displacement (e.g., azide/alkyne cycloaddition) [3] [5]. The alkyl chain length critically impacts monolayer properties: propyl derivatives form SAMs with 15% higher packing density than butyl analogs due to reduced steric strain.
Butyl derivatives (e.g., 4-(3-mercaptobutoxy)biphenyl) enhance solubility in nonpolar media (log P increase: 1.8 → 3.2) without compromising thermal stability. Controlled radical addition to vinyl biphenyl precursors achieves near-quantitative functionalization while preserving the thiol group. Nitrogen protecting groups significantly influence reactivity: N-methyl and N-SEM (2-(trimethylsilyl)ethoxymethyl) derivatives exhibit 4-fold faster alkylation kinetics than N-Boc counterparts due to reduced electron withdrawal from the heterocycle [5]. Viscosity modulation is achievable through branching – neopentyl glycol di-(3-mercaptobiphenyl) ether reduces melt viscosity to 0.25 Pa·s at 100°C, facilitating processing in composite impregnation [1].
Table 4: Side-Chain Functionalization Strategies and Properties
Modification | Synthetic Route | Key Applications | Impact on Properties |
---|---|---|---|
3-Mercaptopropyl | Thiol-ene + SN₂ | Cationic surfactants, SAM anchors | ↑ Packing density (18 molecules/nm²) |
4-Mercaptobutyl | Radical thiol addition | Nonpolar compatibilizers | ↑ Solubility in hexane (32 g/L) |
Oligoethylene Glycol | Michael addition | Aqueous-phase catalysts | ↓ Contact angle (θ = 42° vs. 78°) |
Neopentyl Glycol | Epoxy-thiol coupling | Low-viscosity resins | ↓ Melt viscosity (0.25 Pa·s at 100°C) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0